molecular formula C10H8BrNO2 B1339282 3-bromo-1-methyl-1H-indole-2-carboxylic acid CAS No. 499983-77-6

3-bromo-1-methyl-1H-indole-2-carboxylic acid

Cat. No. B1339282
CAS RN: 499983-77-6
M. Wt: 254.08 g/mol
InChI Key: IJYYDLASNYBAOR-UHFFFAOYSA-N
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Description

The compound of interest, 3-bromo-1-methyl-1H-indole-2-carboxylic acid, is a brominated indole derivative. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals and organic synthesis. The presence of a bromine atom and a carboxylic acid group in the molecule suggests potential reactivity and utility in further chemical transformations.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the regioselective dibromination of methyl indole-3-carboxylate leads to methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to obtain dibromoindole compounds . Another approach involves the use of cross-dehydrogenative coupling to synthesize 1-methyl-1H-indole-3-carboxylates, employing copper(II) as a catalyst . Additionally, the aza-Friedel-Crafts reaction catalyzed by carboxylic acids in water has been developed to synthesize 3-substituted indoles . These methods highlight the versatility of indole synthesis and the potential pathways to synthesize the compound .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a planar indole ring system. For example, the crystal structure of indole-3-carboxylic acid reveals hydrogen-bonded cyclic carboxylic acid dimers and sheet structures formed through intermolecular hydrogen bonds . Similarly, methyl 1-methyl-1H-indole-3-carboxylate exhibits a planar structure with intermolecular hydrogen bonds resulting in a sheet structure in the crystal packing . These structural features are crucial for understanding the reactivity and interactions of indole derivatives.

Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions, including electrophilic substitution and cyclization reactions. For instance, the bromination of 1-hydroxyindole-2-carboxylic acid derivatives leads to dibromo-derivatives . The Japp-Klingemann and Fischer indole cyclization reactions are also employed to synthesize substituted indole carboxylic acid derivatives . These reactions demonstrate the chemical versatility of indole compounds and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents such as bromine atoms and carboxylic acid groups can affect the compound's solubility, melting point, and reactivity. The crystal structure analysis of indole-3-carboxylic acid and its derivatives provides insights into the intermolecular interactions that can influence these properties . Understanding these properties is essential for the practical application of these compounds in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Synthesis and Functionalization

The synthesis of novel indole derivatives, including those involving 3-bromo-1-methyl-1H-indole-2-carboxylic acid, is a significant area of research due to the indole core's prevalence in natural products and pharmaceuticals. Techniques such as the Dieckmann cyclization and Ullmann reaction have been employed to synthesize a variety of indole-2-carboxylic acids and esters, demonstrating the versatility of these methods in introducing functional groups at strategic positions on the indole framework (Unangst et al., 1987). These synthetic approaches provide pathways to diversify the indole scaffold, enabling the exploration of new biological activities and properties.

Photophysical Properties and Sensing Applications

Research into the photophysical properties of indole derivatives synthesized from β-brominated dehydroamino acids has revealed their potential as fluorescent probes. These compounds exhibit high fluorescence quantum yields and solvent-dependent emission, indicating their utility in sensing applications, particularly for detecting fluoride ions due to their selective spectral changes upon ion addition (Pereira et al., 2010). This specificity towards fluoride ions highlights the potential of brominated indole derivatives in environmental monitoring and analytical chemistry.

Natural Product Synthesis and Derivatization

The regioselective synthesis and functionalization of indole derivatives are crucial for the development of naturally occurring compounds and their analogs. Strategies for constructing indole derivatives such as 6-bromo-5-methoxy-1H-indole-3-carboxylic acid have been developed, underscoring the importance of these compounds in synthesizing anti-inflammatory agents like Herdmanine D (Sharma et al., 2020). The ability to selectively direct bromine substituents and further functionalize the carboxylic acid group into amide derivatives showcases the adaptability of these methods in medicinal chemistry research.

Safety and Hazards

The safety information for “3-bromo-1-methyl-1H-indole-2-carboxylic acid” includes a GHS07 pictogram, a warning signal word, and various hazard codes . The chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Indole derivatives have attracted increasing attention in recent years due to their biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . The investigation of novel methods of synthesis has attracted the attention of the chemical community .

properties

IUPAC Name

3-bromo-1-methylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-12-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYYDLASNYBAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571036
Record name 3-Bromo-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

499983-77-6
Record name 3-Bromo-1-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-methyl-1H-indole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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